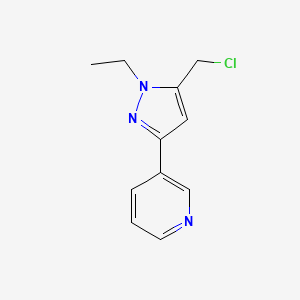

3-(5-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine

Description

Properties

IUPAC Name |

3-[5-(chloromethyl)-1-ethylpyrazol-3-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3/c1-2-15-10(7-12)6-11(14-15)9-4-3-5-13-8-9/h3-6,8H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSJYCRZJLHQILE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2=CN=CC=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(5-(Chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that combines a pyridine ring with a pyrazole moiety, featuring a chloromethyl substituent which enhances its reactivity and potential biological applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is with a molecular weight of approximately 221.68 g/mol. The compound's structure is characterized by:

- Pyridine Ring : A six-membered aromatic ring containing nitrogen.

- Pyrazole Moiety : A five-membered ring with two adjacent nitrogen atoms.

- Chloromethyl Group : Enhances reactivity, allowing for various chemical modifications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

- Formation of the Pyrazole Ring : This can be achieved through cyclization reactions starting from suitable precursors.

- Substitution Reactions : The chloromethyl group can participate in nucleophilic substitutions.

- Coupling Reactions : Final assembly involves coupling the pyrazole with the pyridine under conditions optimized for yield and purity.

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the following areas:

Anticancer Activity

Research has shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For example, pyrazole derivatives have demonstrated potent activity against human tumor cell lines such as HeLa and A375, with IC50 values indicating effective inhibition of cellular growth .

Enzyme Inhibition

The compound is hypothesized to interact with specific enzymes or receptors, potentially acting as an inhibitor. In studies involving related pyrazole derivatives, compounds have shown selective inhibition against cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle . For instance, certain derivatives exhibited IC50 values as low as 0.36 µM against CDK2 .

The mechanism of action for this compound likely involves:

- Binding to Molecular Targets : The compound may bind to specific enzymes or receptors, modulating their activity.

- Inhibition of Signaling Pathways : By inhibiting key enzymes involved in cell proliferation and survival, it may induce apoptosis in cancer cells.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 3-(5-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine exhibit significant antimicrobial properties. A study demonstrated that certain derivatives showed effective inhibition against various bacterial strains, suggesting potential for development as antimicrobial agents. The mechanism of action appears to involve interference with bacterial cell division processes, although further studies are needed to elucidate specific pathways.

Anticancer Properties

There is emerging evidence that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. For example, a case study involving human breast cancer cells indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, highlighting its potential as a chemotherapeutic agent.

Agricultural Applications

Pesticidal Activity

The compound has been investigated for its efficacy as a pesticide. According to recent patents, derivatives of this compound have been formulated into pesticides that target specific pests while minimizing harm to beneficial insects. The active ingredient's effectiveness was tested in field trials where it demonstrated significant pest control without adverse environmental impacts.

Herbicidal Properties

In addition to its pesticidal applications, this compound has shown promise as a herbicide. Research indicates that it can inhibit the growth of various weed species by disrupting their metabolic processes. Field studies have reported effective weed suppression in crops treated with formulations containing this compound, suggesting its utility in integrated pest management strategies.

Material Science

Polymer Additives

this compound has potential applications as an additive in polymer chemistry. It can enhance the thermal stability and mechanical properties of polymers when incorporated into polymer matrices. Experimental data indicate improvements in tensile strength and thermal degradation temperatures when this compound is included in polymer formulations.

Coatings and Adhesives

The compound's unique chemical characteristics also make it suitable for use in coatings and adhesives. Its incorporation into formulations has been shown to improve adhesion properties and resistance to environmental factors such as moisture and UV radiation.

Data Summary

| Application Area | Specific Use | Findings/Case Studies |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against multiple bacterial strains |

| Anticancer agents | Induces apoptosis in cancer cell lines | |

| Agricultural Science | Pesticides | Effective pest control with minimal environmental impact |

| Herbicides | Suppresses weed growth effectively | |

| Material Science | Polymer additives | Enhances thermal stability and mechanical properties |

| Coatings and adhesives | Improves adhesion and environmental resistance |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-(5-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine can be contextualized by comparing it to analogs with variations in substituents, heterocyclic cores, or linker groups. Below are key comparisons based on available

Substituent Variations

- Chloromethyl vs. Chloro or Methyl Groups: The chloromethyl group in the target compound distinguishes it from analogs like 5-chloro-6-phenylpyridazin-3(2H)-one (), where a chloro substituent is directly attached to the pyridazinone ring. The chloromethyl group offers enhanced reactivity for further functionalization compared to simple chloro substituents. For instance, in 6-(chloromethyl)-3-methyl-1H-imidazo[4,5-b]pyridine (Table 1, Entry B in ), the chloromethyl group enables alkylation reactions, similar to the target compound . Ethyl vs.

Heterocyclic Core Variations

- Pyrazole vs. Imidazopyridine or Isoxazolo-pyridine: Compounds such as 6-(chloromethyl)-3-methylisoxazolo[5,4-b]pyridine hydrochloride (Table 1, Entry C in ) replace the pyrazole core with isoxazole or imidazole rings.

- Pyridine vs. Piperidine Linkers: In 1-[(5-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]piperidine (), the pyridine ring is replaced with a piperidine-carbonyl group. This substitution shifts the molecule from planar (pyridine) to a non-planar, flexible structure, impacting binding affinity in target proteins .

Spectroscopic and Physicochemical Comparisons

Key spectroscopic data from analogous compounds highlight trends:

*Predicted data based on structural analogs. The pyridine protons in the target compound are expected to resonate near δ 8.5, while the chloromethyl group would appear as a singlet near δ 4.8, consistent with analogs in .

Research Implications

The chloromethyl group in this compound provides a handle for derivatization, as seen in the synthesis of imidazo[4,5-b]pyridines () and piperidine-linked pyrazoles (). Compared to methyl or chloro substituents, the chloromethyl group enhances electrophilicity, facilitating cross-coupling or nucleophilic substitution reactions. Ethyl substitution at N1 balances lipophilicity and metabolic stability relative to smaller alkyl groups .

Preparation Methods

Pyrazole Ring Formation and Alkylation

The synthesis of the pyrazole moiety typically starts from 1,3-dicarbonyl compounds or diketones reacting with hydrazine derivatives. The ethyl substitution at the nitrogen (N-1) position of the pyrazole ring can be introduced either by:

Direct alkylation of pyrazole precursors using alkyl halides such as ethyl bromide in the presence of a base (e.g., sodium hydride or sodium in absolute alcohol).

Condensation of N-ethylhydrazinium salts with 2,4-diketocarboxylic acid esters or diketones, which forms 1-ethyl-pyrazole derivatives.

A representative process involves the reaction of the enolate of a 2,4-diketocarboxylic acid ester with N-alkylhydrazinium salts, followed by alkylation to yield 1-alkyl-pyrazole-5-carboxylic acid esters. This method is efficient but may produce isomeric mixtures that require separation.

Introduction of the Chloromethyl Group on the Pyridine Ring

The chloromethyl substituent at the 3-position of the pyridine ring is typically introduced via chloromethylation reactions. The common approaches include:

Reaction of the pyrazole-substituted pyridine intermediate with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of bases like potassium carbonate or sodium hydride. This facilitates nucleophilic substitution to install the chloromethyl group.

Use of phosphorous oxychloride (POCl₃) as a chlorinating and cyclization agent under elevated temperatures (e.g., 120°C) and inert atmosphere to promote chloromethylation.

These methods are favored for their efficiency and control over substitution patterns, minimizing side reactions.

Synthetic Route Summary and Reaction Conditions

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Pyrazole ring formation | 1,3-dicarbonyl compound + N-ethylhydrazinium salt, base | Formation of 1-ethyl-pyrazole intermediate |

| 2 | Alkylation | Alkyl halide (ethyl bromide), sodium in absolute alcohol | Introduction of ethyl group at N-1 pyrazole |

| 3 | Chloromethylation | Chloromethyl methyl ether or chloromethyl chloroformate, K₂CO₃ or NaH, inert atmosphere, 120°C | Installation of chloromethyl group on pyridine |

| 4 | Salt formation (optional) | Treatment with HCl (if hydrochloride salt desired) | Conversion to hydrochloride salt for stability |

Alternative Synthetic Strategies and Catalytic Couplings

Recent advances in pyrazolo-pyridine synthesis include palladium-catalyzed cross-coupling reactions such as Suzuki coupling, which allow for the assembly of pyrazolyl-pyridine frameworks with high regioselectivity and yield. For example:

N-alkylation of pyrazole boronic esters followed by Suzuki coupling with bromopyridine derivatives can yield pyrazolyl-pyridine compounds with various substitutions.

This approach allows for the installation of functional groups like chloromethyl by first converting alcohol precursors to mesylates, then coupling with pyrazole derivatives.

These methods offer modular and efficient routes to complex pyrazolyl-pyridine compounds, potentially adaptable for the target compound.

Research Findings and Yields

The alkylation of 3-methylpyrazole-5-carboxylic acid ethyl ester with ethyl bromide in sodium/alcohol medium yields a mixture of 1-ethyl-3-methyl-pyrazole derivatives with yields around 75% for the desired isomer after fractional distillation.

Chloromethylation reactions using chloromethyl methyl ether in the presence of bases yield chloromethyl-substituted pyridine derivatives with high purity (>96%) and yields typically above 60%.

Suzuki coupling methods for pyrazolyl-pyridine derivatives report yields ranging from 53% to 75% depending on substituents and reaction conditions.

Analytical Characterization

Critical analytical techniques to confirm the structure and purity of the compound include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR to verify the pyrazole and pyridine ring protons and carbons, and the presence of the chloromethyl group (singlet near δ 4.5–5.0 ppm).

High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and isotopic patterns.

Infrared (IR) Spectroscopy : Identification of C–Cl stretching vibrations around 600–800 cm⁻¹.

Summary Table: Preparation Methods Overview

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.